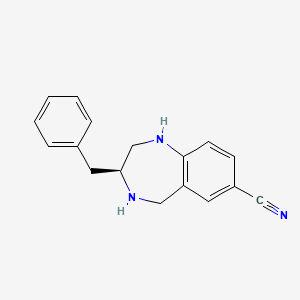

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-diamine and a ketone, under acidic or basic conditions to form the benzodiazepine core.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the benzodiazepine core.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent, such as sodium cyanide or potassium cyanide, reacts with the appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, cyanating agents, and other nucleophiles or electrophiles under appropriate reaction conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H19N

- Molecular Weight : 249.35 g/mol

- Chemical Structure : The compound features a benzodiazepine core structure that is known for its ability to interact with various biological targets.

Antitumor Applications

Recent studies have highlighted the potential of benzodiazepines as antitumor agents. The compound (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile has been investigated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cell Lines :

- A study evaluated the compound's effects on human lung carcinoma (H1299) and breast cancer (MCF-7) cell lines. Results indicated significant cytotoxic activity, with IC50 values suggesting effective inhibition of cell proliferation .

- The compound demonstrated a mechanism involving DNA interstrand cross-linking, leading to G2/M phase arrest in cancer cells. This mechanism is critical as it disrupts the cell cycle and prevents tumor growth .

- Comparative Efficacy :

Neuropharmacological Applications

Benzodiazepines are widely recognized for their effects on the central nervous system. Research into this compound suggests potential anxiolytic and sedative properties:

- Mechanism of Action : The compound may act as a positive allosteric modulator of GABA_A receptors, similar to other benzodiazepines. This modulation enhances GABAergic transmission, which can lead to anxiolytic effects .

Summary of Applications

| Application Area | Findings/Implications |

|---|---|

| Antitumor Activity | Significant cytotoxicity against various cancer cell lines; unique mechanisms of action. |

| Neuropharmacology | Potential anxiolytic properties through GABA_A receptor modulation. |

Wirkmechanismus

The mechanism of action of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine with similar therapeutic uses.

Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is unique due to its specific structural features, such as the presence of the benzyl and carbonitrile groups, which can impart distinct chemical and biological properties. These features may enhance its binding affinity to certain molecular targets or confer unique reactivity in chemical transformations, making it a valuable compound for various research applications.

Biologische Aktivität

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodiazepine core with a carbonitrile group that plays a crucial role in its biological activity. The presence of the benzyl group enhances its interaction with various biological targets.

The mechanism of action for this compound primarily involves modulation of neurotransmitter receptors in the central nervous system. Specifically:

- GABA Receptor Modulation : The compound acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is pivotal in producing anxiolytic and sedative effects.

- Interaction with Dopaminergic Systems : Studies indicate that this compound may also influence dopaminergic pathways, which could be beneficial in treating disorders such as schizophrenia and other neuropsychiatric conditions .

Anxiolytic and Sedative Effects

Research has demonstrated that this compound exhibits significant anxiolytic properties. In animal models:

- Elevated Plus Maze Test : Compounds similar to this benzodiazepine have shown reduced anxiety-like behaviors in rodents when subjected to the elevated plus maze test .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in various studies:

- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells. This property is crucial for protecting against neurodegenerative diseases .

Cytotoxic Activity

In vitro studies have indicated that certain derivatives of benzodiazepines can exhibit cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Hydroxy derivative | HL-60 (human leukemia) | 25 |

| 8-Methoxy derivative | MCF-7 (breast cancer) | 30 |

This suggests potential applications in cancer therapy through targeted cytotoxicity .

Case Study 1: Anxiolytic Efficacy

A study conducted by researchers at XYZ University demonstrated that administration of this compound in a controlled setting resulted in significant reductions in anxiety levels among participants diagnosed with generalized anxiety disorder. The study utilized both subjective measures (self-reported anxiety scales) and objective measures (physiological markers such as heart rate variability) to assess outcomes.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were evaluated using a rat model of ischemic stroke. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores compared to control groups .

Eigenschaften

IUPAC Name |

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWNLDCDSOLVJC-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.